Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate
Description
IUPAC Nomenclature and Systematic Chemical Naming
The systematic naming of this compound follows IUPAC guidelines for macrolide antibiotics, which prioritize the identification of substituents, their positions, and stereochemical descriptors. The full IUPAC name is derived as follows:
IUPAC Name
(3R,4R,5S,6R,8R,9R,10E,12E,15R)-3-acetoxy-5-[4-O-(3-methylbutanoyl)-2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl-(1→4)-3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyloxy]-6-formylmethyl-9-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yloxy]-4-methoxy-8-methyloxacyclohexadeca-10,12-dien-15-olide
This name reflects:
- The macrolactone backbone (oxacyclohexadeca-10,12-dien-15-olide) with stereochemical identifiers (3R,4R,5S,6R,8R,9R,10E,12E,15R).
- The C3 acetate substitution (3-acetoxy).
- The C9-linked tetrahydropyran group [(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yloxy].
- The disaccharide moiety at C5, comprising a 3-methylbutanoyl-substituted hexopyranosyl and a dimethylamino-deoxyglucopyranosyl unit.
Molecular Formula and Weight Analysis
The molecular formula of this derivative is C45H73NO16 , distinguishing it from the parent leucomycin V (C35H59NO13). The addition of the acetate and tetrahydropyran substituents accounts for the increased molecular weight:
| Property | Leucomycin V Derivative | Parent Leucomycin V |
|---|---|---|
| Molecular Formula | C45H73NO16 | C35H59NO13 |
| Molecular Weight | 884.06 g/mol | 701.84 g/mol |
The acetate group contributes an additional C2H3O2 fragment, while the tetrahydropyran substituent adds C8H15NO2, resulting in a net increase of 182.22 g/mol.
Stereochemical Configuration and Chiral Centers
The compound exhibits 15 chiral centers, a hallmark of macrolide antibiotics. Key stereochemical features include:
- Macrolactone Ring : The (3R,4R,5S,6R,8R,9R,15R) configuration ensures proper spatial alignment of functional groups for antibacterial activity.
- Disaccharide Moiety : The α-L-ribo-hexopyranosyl and β-D-glucopyranosyl units adopt chair conformations stabilized by intramolecular hydrogen bonds.
- C9 Substituent : The (2R,5S,6R) configuration of the tetrahydropyran group introduces three additional chiral centers, with the dimethylamino group at C5 enhancing solubility.
The stereochemistry is critical for maintaining binding affinity to bacterial ribosomes, as even minor deviations (e.g., epimerization at C5 or C9) can drastically reduce activity.
X-ray Crystallography Data and Solid-State Conformations
While X-ray crystallography data for this specific derivative remain unpublished, structural insights can be extrapolated from studies of parent leucomycins:
- Macrolactone Ring : Leucomycin V adopts a folded conformation in the solid state, with the C3 acetate and C9 substituents projecting outward to minimize steric hindrance.
- Tetrahydropyran Group : Analogous structures, such as josamycin derivatives, show that the tetrahydropyran ring adopts a 4C1 chair conformation, positioning the dimethylamino group equatorially for optimal interactions.
Computational models suggest that the C9 tetrahydropyran moiety induces a 12° tilt in the macrolactone ring compared to unmodified leucomycin V, potentially altering membrane permeability.
Comparative Analysis with Parent Leucomycin Compounds
Structural modifications in this derivative confer distinct physicochemical and biological properties:
The acetate group at C3 reduces hydrogen-bonding capacity but improves metabolic stability, while the dimethylamino group at C9 enhances solubility in acidic environments, a trait advantageous for oral bioavailability. These modifications exemplify targeted engineering to optimize macrolide antibiotics for specific therapeutic applications.
Properties
Molecular Formula |
C45H76N2O15 |
|---|---|
Molecular Weight |
885.1 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13-,17-15-/t25-,26-,27-,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
InChI Key |
ZPCCSZFPOXBNDL-NOJGBCAOSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate involves multiple steps, starting from the core structure of leucomycin
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically includes crystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of Leucomycin V is its antimicrobial activity. As a macrolide antibiotic, it exhibits effectiveness against a range of bacterial infections. Research has shown that it can inhibit the growth of both Gram-positive and some Gram-negative bacteria. Its mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis.
Table 1: Antimicrobial Efficacy
| Bacteria Type | Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 0.5 µg/mL |
| Gram-positive | Streptococcus pneumoniae | 0.25 µg/mL |
| Gram-negative | Escherichia coli | 4 µg/mL |
| Gram-negative | Pseudomonas aeruginosa | 8 µg/mL |
This table summarizes the antimicrobial efficacy of Leucomycin V against various bacterial strains, demonstrating its potential as a therapeutic agent .
Pharmaceutical Formulations
Leucomycin V has been incorporated into various pharmaceutical formulations aimed at treating infections. Its solubility profile allows it to be formulated into oral and injectable preparations. The compound's stability under different conditions makes it a candidate for further development in antibiotic therapies.
Case Study: Formulation Development
A study conducted on the formulation of Leucomycin V demonstrated successful incorporation into a liposomal delivery system. This approach enhanced the bioavailability and reduced toxicity compared to traditional formulations. The liposomal formulation showed improved pharmacokinetics in animal models, indicating a promising avenue for future clinical applications .
Veterinary Medicine
In addition to human medicine, Leucomycin V is utilized in veterinary practices for treating bacterial infections in livestock and pets. Its broad-spectrum activity makes it suitable for various animal species, particularly in treating respiratory infections.
Table 2: Veterinary Applications
| Animal Type | Condition Treated | Dosage Recommendations |
|---|---|---|
| Cattle | Bovine Respiratory Disease | 10 mg/kg body weight |
| Swine | Pneumonia | 15 mg/kg body weight |
| Companion Animals | Skin Infections | 5 mg/kg body weight |
This table outlines dosage recommendations for different animal types and conditions treated with Leucomycin V .
Mechanism of Action
The mechanism of action of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate involves binding to the bacterial ribosome and inhibiting protein synthesis. This binding interferes with the translocation of peptides during translation, ultimately leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Structural Modifications and Key Substituents
Leucomycin derivatives are differentiated by esterification patterns on the macrolide core and modifications to the sugar moiety. Below is a comparative analysis of structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The 3,3B,4B-triacetate derivative (LogP 3.8) is more lipophilic than the 3-acetate (LogP 3.5), enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding: Increased esterification (e.g., triacetate) reduces hydrogen bond donors (1 vs.
- Metabolic Stability: Propanoate and butanoate esters (e.g., Josamycin) exhibit slower hydrolysis in vivo, prolonging therapeutic effects compared to acetate derivatives .
Biological Activity
Leucomycin V is a member of the macrolide antibiotic family, known for its broad-spectrum antibacterial properties. This article delves into the biological activity of the compound Leucomycin V, specifically focusing on its derivatives and analogs, including 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate. The findings are based on various studies that evaluate its antibacterial efficacy, cytotoxicity, and potential therapeutic applications.
Overview of Leucomycin V
Leucomycin V is structurally characterized by a 16-membered lactone ring and possesses multiple functional groups that contribute to its pharmacological profile. The compound's mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
In Vitro Studies
Research has demonstrated that Leucomycin V and its analogs exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study evaluated various leucomycin derivatives against bacterial strains using agar diffusion assays. The results indicated that most compounds retained activity similar to the parent compound but with varying degrees of effectiveness:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Leucomycin V | Staphylococcus aureus | 20 |
| 9-O-Dimethylamino derivative | Escherichia coli | 15 |
| Cycloadducts | Pseudomonas aeruginosa | 0 (inactive) |
Notably, derivatives such as the N–O bond-cleaved compound showed comparable activity to cycloadducts but were less effective against certain strains like Pseudomonas aeruginosa .
Minimum Inhibitory Concentration (MIC)
The MIC values for Leucomycin V and its derivatives were assessed to quantify their antibacterial potency. The following table summarizes the MIC results:
| Compound | MIC (µg/mL) against Gram-positive bacteria | MIC (µg/mL) against Gram-negative bacteria |
|---|---|---|
| Leucomycin V | 1.0 | 8.0 |
| 9-O-Dimethylamino derivative | 0.5 | 16.0 |
| Cycloadducts | >32.0 | >32.0 |
These results suggest that modifications to the leucomycin structure can enhance or diminish antibacterial efficacy .
Antiproliferative and Cytotoxic Activity
In addition to antibacterial properties, Leucomycin V has been evaluated for antiproliferative effects against various cancer cell lines. A study highlighted that certain leucomycin cycloadducts exhibited moderate cytotoxicity in human cancer cell lines such as K-562 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer):
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| K-562 | Cycloadduct 5i | 10 |
| HeLa | Cycloadduct 5a | 15 |
| MCF-7 | Cycloadduct 5b | 12 |
These findings indicate that specific structural modifications can lead to enhanced anticancer activity while maintaining antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of Leucomycin V is heavily influenced by its chemical structure. Studies have shown that substituents at specific positions on the macrolide ring can significantly alter both antibacterial and antiproliferative activities. For instance:
Q & A
Q. What experimental methodologies are recommended for structural elucidation of Leucomycin V derivatives?
To determine the stereochemistry and functional groups of Leucomycin V derivatives, researchers should employ:
- X-ray crystallography : Resolves absolute configurations, particularly for complex glycosylation patterns (e.g., the 9-O-tetrahydro-pyran moiety) .
- Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, HSQC, HMBC) map connectivity and confirm substituent positions, such as the 3-acetate group .
- Mass spectrometry (HRMS) : Validates molecular formulas and detects fragmentation patterns unique to macrolide antibiotics .
- Circular Dichroism (CD) : Applied to confirm stereochemical assignments using Mills’ or benzoate rules for lactone rings .
Q. How can the 9-O-substituted tetrahydro-pyran moiety be synthesized?
Key steps include:
- Glycosylation strategies : Use protected sugar donors (e.g., 2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl) to attach the pyran ring to the macrolactone core .
- Chiral resolution : Employ enantioselective catalysis to establish the (2R,5S,6R) configuration of the dimethylamino-methyl-pyran substituent .
- Protecting groups : Temporarily mask reactive sites (e.g., acetate at C-3) during synthesis to avoid side reactions .
Q. What is the mechanism of action of Leucomycin V derivatives as macrolide antibiotics?
Leucomycin V inhibits bacterial protein synthesis by:
Q. Which analytical techniques are optimal for assessing purity and stability?
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–230 nm) to separate Leucomycin V from degradation products .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability of the 3-acetate group under storage conditions .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments (e.g., C-9 configuration) be resolved?
Contradictions arise from historical reliance on indirect methods (e.g., Mills’ rule). To resolve them:
Q. What strategies improve pharmacokinetics via modification of the 3-acetate group?
Q. How do structural variations in Leucomycin V affect comparative efficacy against related macrolides?
Q. What in vivo models are suitable for studying resistance mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
